molecular formula C14H11N3 B14066511 3-(4-Methylphenyl)-1,2,4-benzotriazine CAS No. 81817-17-6

3-(4-Methylphenyl)-1,2,4-benzotriazine

Cat. No.: B14066511
CAS No.: 81817-17-6
M. Wt: 221.26 g/mol
InChI Key: WHHMDWFHJUFPKA-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-1,2,4-benzotriazine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the class of 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines, which are recognized as a novel class of ligands for sigma receptors with nanomolar affinity for the σ1 subtype . This high affinity for sigma receptors, which are implicated in a range of physiological processes, makes this compound a valuable lead for investigating therapies for cardiovascular, neurodegenerative, and proliferative pathologies . Derivatives within this structural class have demonstrated a range of promising pharmacological activities in research settings, including antihypertensive, anti-inflammatory, and diuretic effects . The synthesis of such compounds typically involves the reduction of 2-nitrophenylhydrazones of ketones, followed by air oxidation of the initially formed amino intermediate . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals, nor for any form of personal use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81817-17-6

Molecular Formula

C14H11N3

Molecular Weight

221.26 g/mol

IUPAC Name

3-(4-methylphenyl)-1,2,4-benzotriazine

InChI

InChI=1S/C14H11N3/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16-17-14/h2-9H,1H3

InChI Key

WHHMDWFHJUFPKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=N2

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 3 4 Methylphenyl 1,2,4 Benzotriazine and Analogues

Classical and Contemporary Approaches to the 1,2,4-Benzotriazine (B1219565) Core

The construction of the 1,2,4-benzotriazine ring system can be achieved through a variety of synthetic routes, ranging from classical condensation reactions to modern metal-catalyzed processes.

Cyclization Reactions: Mechanistic Pathways and Scope

Cyclization reactions represent the most fundamental approach to the 1,2,4-benzotriazine core. A prevalent method involves the reductive cyclization of 2-nitrophenylhydrazones. For instance, 3-methyl- and 3-phenyl-1,2,4-benzotriazine (B12912931) derivatives have been synthesized in moderate to high yields through the PtO2-catalyzed hydrogenation of the corresponding 2-nitrophenylhydrazones of pyruvic acid or 2-nitrophenylhydrazono-ethers, respectively researchgate.net. Another classical approach is the Bischler synthesis, which has been a long-standing method for preparing these heterocycles researchgate.net.

A more recent metal-free approach involves a [5 + 1] cycloaddition-aromatization of benzotriazoles with sulfur ylides. nih.govorganic-chemistry.org This method is advantageous due to the use of inexpensive and readily available starting materials, broad substrate scope, and mild reaction conditions. nih.govorganic-chemistry.org The proposed mechanism involves the formation of a sulfur ylide that attacks the benzotriazole (B28993), leading to ring opening and subsequent intramolecular nucleophilic substitution to form the 1,2,4-benzotriazine ring. nih.govorganic-chemistry.org

Intramolecular cyclization of solid-supported o-hydrazidoanilines has also been developed as an efficient solid-phase protocol for the rapid generation of 1,2,4-benzotriazine libraries nih.gov. Spontaneous cyclization of 1-aryl-3-(carbamoylmethyl)triazenes bearing a reactive ortho-substituent, such as an ester or cyano group, provides a direct route to 1,2,3-benzotriazines, a related class of compounds acs.org.

The cyclization of formazans in the presence of acids like sulfuric acid or a combination of boron trifluoride and acetic acid is another established route to 3-aryl-1,2,4-benzotriazines researchgate.net.

Cyclization MethodKey PrecursorsReaction ConditionsScope/RemarksReference
Reductive Cyclization2-NitrophenylhydrazonesPtO2-catalyzed hydrogenationEffective for 3-alkyl and 3-aryl derivatives. researchgate.net
[5 + 1] CycloadditionBenzotriazoles and Sulfur YlidesMetal-free, base-catalyzed (e.g., K2CO3)Broad substrate scope and mild conditions. nih.govorganic-chemistry.org
Solid-Phase Synthesiso-HydrazidoanilinesIntramolecular cyclization on a solid support.Suitable for library generation. nih.gov
Formazan CyclizationFormazansAcid-catalyzed (H2SO4 or BF3/AcOH)A traditional route to 3-aryl derivatives. researchgate.net

Transition Metal-Catalyzed Reactions in 1,2,4-Benzotriazine Synthesis

Transition metal catalysis offers efficient and often milder conditions for the synthesis of the 1,2,4-benzotriazine core. Copper-catalyzed reactions have been particularly prominent. A copper-catalyzed intermolecular N-arylation of 2-iodoaniline (B362364) with hydrazonoyl chlorides provides a direct route to benzo researchgate.netelsevierpure.comrsc.orgtriazine derivatives at room temperature without the need for a ligand researchgate.net. Similarly, a copper-catalyzed domino reaction of 2-haloanilines with hydrazides has been reported researchgate.net. Another efficient method is a copper-mediated three-component reaction of an amine and two molecules of nitriles, which proceeds via a tandem double addition–oxidative cyclization mechanism rsc.org.

Palladium-catalyzed reactions are also powerful tools. For instance, palladium-catalyzed Stille and Suzuki-Miyaura cross-coupling reactions have been successfully employed for the synthesis of 7-aryl/heteraryl-1,3-diphenyl-1,2,4-benzotriazinyls from the corresponding 7-iodo derivative rsc.orgrsc.orgresearchgate.net. While both reactions are generally high-yielding, Suzuki-Miyaura reactions tend to be cleaner, whereas Stille reactions are often faster rsc.orgrsc.orgresearchgate.net.

Oxidative Cyclization Methodologies

Oxidative cyclization of amidrazones (arylamino-hydrazones) is a widely explored and versatile protocol for constructing the 1,4-dihydrobenzo[e] researchgate.netelsevierpure.comrsc.orgtriazine framework nih.gov. The choice of catalyst and reaction conditions can influence the final product. For example, RuCl3-mediated oxidation of amidrazones typically affords dihydrobenzo[e] researchgate.netelsevierpure.comrsc.orgtriazines elsevierpure.comnih.gov. In contrast, DBU-catalyzed aerial oxidation in the presence of Pd/C can lead directly to the formation of stable Blatter radicals (benzotriazinyl radicals) nih.gov.

The oxidative cyclization of an amidrazone bearing a p-tolyl motif has been shown to yield the corresponding benzotriazine, although in some cases, oxidation of the methyl group of the tolyl substituent to a formyl group can occur as a side reaction nih.gov.

Oxidative Cyclization MethodPrecursorCatalyst/OxidantProductReference
Metal-AssistedArylamidrazonesRuCl3Dihydrobenzo[e] researchgate.netelsevierpure.comrsc.orgtriazines elsevierpure.comnih.gov
DBU-Catalyzed Aerial OxidationArylamidrazonesDBU, Pd/C, AirBlatter Radicals nih.gov

Targeted Functionalization at the C3-Position of 1,2,4-Benzotriazine

The introduction of substituents at the C3-position of the 1,2,4-benzotriazine ring is crucial for modulating its properties. Various strategies have been developed to achieve this, with a particular focus on the synthesis of 3-aryl derivatives.

Introduction of Aryl Substituents: Specific Synthesis of 3-(4-Methylphenyl)-1,2,4-benzotriazine

The synthesis of 3-aryl-1,2,4-benzotriazines can be achieved through several routes. One notable method involves the mercury(II) oxide-oxidation of N-phenylsulfonyl-N″-arylbenzamidrazones, which are prepared from N-(phenylsulfonyl)benzohydrazonoyl chlorides and anilines researchgate.net. This approach offers good yields and relies on readily available starting materials researchgate.net.

An unexpected route to 3-aryl-1,2,4-benzotriazines involves the treatment of 1,1-bis(benzotriazol-1-yl)methylarenes with allylsamarium bromide, which proceeds through a proposed radical pathway involving fragmentation, ring-opening, and cyclization researchgate.net.

More specifically, the synthesis of this compound can be envisioned through the oxidative cyclization of the corresponding amidrazone precursor bearing a p-tolyl group. As mentioned earlier, while this reaction is feasible, careful control of the reaction conditions is necessary to avoid over-oxidation of the methyl group nih.gov.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, provide a powerful and versatile method for introducing the 4-methylphenyl group at the C3-position. This would typically involve the coupling of a 3-halo-1,2,4-benzotriazine with 4-methylphenylboronic acid. The synthesis of various 3-substituted benzo[e] researchgate.netelsevierpure.comrsc.orgtriazines, including aryl derivatives, has been demonstrated starting from 3-chloro- or 3-iodobenzo[e] researchgate.netelsevierpure.comrsc.orgtriazine through nucleophilic aromatic substitution and metal-catalyzed reactions researchgate.net.

Nucleophilic Aromatic Substitution in 1,2,4-Benzotriazine Derivatization

The 1,2,4-triazine (B1199460) ring, particularly when quaternized or in the form of an N-oxide, is susceptible to nucleophilic attack. This reactivity can be exploited for the introduction of various functional groups at the C3-position.

Nucleophilic aromatic substitution (SNA) reactions on the 1,2,4-benzotriazine core can be facilitated by the presence of a good leaving group at the C3-position, such as a halogen. A series of structurally diverse C3-substituted derivatives of benzo[e] researchgate.netelsevierpure.comrsc.orgtriazine have been synthesized from 3-chloro- and 3-iodobenzo[e] researchgate.netelsevierpure.comrsc.orgtriazine researchgate.net. These reactions include substitutions with amines, alkoxides, and thiolates, as well as metal-catalyzed cross-coupling reactions researchgate.net.

The addition of Grignard reagents to 1,2,4-triazine 4-oxides, followed by aromatization of the intermediate σH-adducts, has been used to synthesize 5-alkyl- or 5-aryl-substituted 1,2,4-triazines and their corresponding 4-oxides researchgate.net. While this example pertains to the 1,2,4-triazine ring, similar principles can be applied to the benzofused system. The high electron deficiency of triazine systems can favor a concerted SNAr mechanism, as seen in the reaction of 5-bromo-1,2,3-triazines with phenols organic-chemistry.org. This reactivity underscores the potential for direct C-arylation at the C3-position of a suitably activated 1,2,4-benzotriazine with phenoxides or other nucleophiles.

Multi-component Reactions for Novel 1,2,4-Benzotriazine Structures

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all reactants, offer a powerful and efficient approach to constructing complex molecular architectures. nih.gov This strategy aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources. jocpr.com

In the realm of triazine synthesis, MCRs have been employed to create diverse and novel structures. For instance, a one-pot, four-component cascade reaction has been developed for the synthesis of pyridotriazine derivatives, which serve as precursors for more complex fused spiro-4H-pyran systems. nih.gov This particular methodology involves the initial three-component reaction of cyanoacetohydrazide, ethyl cyanoacetate, and various benzaldehyde (B42025) derivatives to form a 1,6-diaminopyridine-2-one intermediate. This intermediate is then reacted in situ with ninhydrin (B49086) in acetic acid to yield the target pyridotriazine structure. nih.gov

While not a direct synthesis of a simple 1,2,4-benzotriazine, this approach highlights the utility of MCRs in building complex heterocyclic systems incorporating a triazine core. The principles can be adapted for the synthesis of novel benzotriazine analogues by carefully selecting the starting components. The key advantage is the ability to generate structural diversity by simply varying the individual components in the reaction.

A summary of a representative multi-component approach leading to a triazine-containing scaffold is presented below:

Reactant 1Reactant 2Reactant 3Reactant 4ProductRef.
CyanoacetohydrazideEthyl cyanoacetateBenzaldehyde derivativesNinhydrinIndenopyridotriazine derivatives nih.gov

Regioselective Synthesis and Isomer Control in 1,2,4-Benzotriazine Derivatives

The synthesis of substituted 1,2,4-benzotriazines often raises the challenge of regioselectivity, particularly when using unsymmetrically substituted starting materials. Controlling the position of substituents on the benzene (B151609) ring (positions 5, 6, 7, and 8) is critical as the specific substitution pattern can significantly influence the molecule's biological activity.

One of the classical and widely used methods for synthesizing the 1,2,4-benzotriazine core is the Bischler synthesis. researchgate.net This method typically involves the cyclization of α-arylazo-α-aminophenylacetic acids or related precursors. However, modern approaches have sought more direct and versatile routes.

A notable strategy involves the reductive cyclization of 2-nitrophenylhydrazones. For example, 3-methyl- and 3-phenyl-1,2,4-benzotriazine derivatives have been prepared through the PtO2-catalyzed hydrogenation of the corresponding 2-nitrophenylhydrazones of pyruvic acid. researchgate.net When an unsymmetrically substituted 2-nitrophenylhydrazine (B1229437) is used, the cyclization leads to a specific regioisomer. The final position of the substituent on the benzotriazine ring is predetermined by its position on the starting phenylhydrazine (B124118) ring.

Another modern approach that offers regiocontrol is the copper-catalyzed coupling of 2-haloanilines with hydrazonoyl chlorides. This intermolecular N-arylation proceeds under mild conditions and allows for the synthesis of specific 1,2,4-benzotriazine derivatives with good yields. researchgate.net The regiochemistry is dictated by the substitution pattern of the starting 2-iodoaniline. researchgate.net

Similarly, a copper-catalyzed coupling of o-haloacetanilides and N-Boc hydrazine (B178648) can be employed. The resulting coupling product is oxidized to an azo compound, which then undergoes deprotection and in situ cyclization to afford the 1,2,4-benzotriazine. organic-chemistry.org The substitution on the final benzotriazine ring is controlled by the substituents present on the initial o-haloacetanilide.

The synthesis of the isomeric 1,2,3-benzotriazine (B1250035) ring system also highlights the importance of regiocontrol. A method involving the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes demonstrates how precursor design dictates the final structure, avoiding the formation of other isomers. organic-chemistry.orgacs.org

Sustainable and Green Chemistry Approaches in 1,2,4-Benzotriazine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1,2,4-benzotriazines. jocpr.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jocpr.com

A significant advancement is the development of a continuous flow synthesis for benzotriazin-4(3H)-ones, which are structurally related to the 1,2,4-benzotriazine core. acs.orgnih.gov This method utilizes a photocyclization reaction of acyclic aryl triazine precursors upon exposure to violet light (420 nm). acs.orgnih.gov Key green features of this process include:

Use of Light: Visible light is used as a clean reagent, avoiding the need for chemical additives or photocatalysts. nih.gov

Flow Chemistry: Continuous flow technology allows for excellent reaction control, improved safety, scalability, and high yields in short residence times (e.g., 10 minutes). acs.orgnih.gov

Improved Efficiency: The process is highly efficient, affording products in high yields with N-methylacetamide as the only byproduct. nih.gov

This photochemical approach represents a significant improvement over traditional methods for synthesizing benzotriazinones, such as the diazotization of 2-aminobenzamide, which requires strong acids and sodium nitrite, posing environmental and safety concerns. acs.orgnih.gov

Other green chemistry strategies applicable to benzotriazine synthesis include the use of safer solvents and catalysts. For instance, some modern synthetic protocols for 1,2,4-benzotriazines utilize copper catalysts, which are less toxic and more economical than precious metal catalysts like palladium. researchgate.net The development of reactions that can be performed in greener solvents, such as water or bio-based solvents, is also a key area of research in sustainable pharmaceutical synthesis. jocpr.com

The table below summarizes key aspects of a green synthetic approach to a related benzotriazine scaffold:

MethodEnergy SourceKey FeaturesAdvantagesRef.
Photochemical Cyclization in Continuous FlowVisible Light (420 nm)No additives or photocatalysts, short residence time (10 min)High yields, scalability, process robustness, reduced waste acs.orgnih.gov

Advanced Structural and Spectroscopic Elucidation of 3 4 Methylphenyl 1,2,4 Benzotriazine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlations, the connectivity and spatial relationships of atoms within the 3-(4-Methylphenyl)-1,2,4-benzotriazine scaffold can be unequivocally established.

¹H and ¹³C NMR Chemical Shift Analysis and Substituent Effects

The ¹H and ¹³C NMR spectra of this compound are dictated by the electronic nature of the fused ring system and the influence of the 4-methylphenyl (tolyl) substituent. The electron-withdrawing character of the 1,2,4-benzotriazine (B1219565) nucleus generally leads to a deshielding of the protons and carbons in the benzo portion of the molecule, shifting their signals to a lower field (higher ppm).

¹H NMR: The protons on the benzotriazine ring (H-5, H-6, H-7, H-8) are expected to appear in the aromatic region, typically between 7.0 and 8.5 ppm. Their specific chemical shifts and splitting patterns are governed by their position relative to the nitrogen atoms and the fused ring. The protons of the 4-methylphenyl group would present as two doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring, while the methyl group protons would appear as a distinct singlet in the upfield region, likely around 2.3-2.5 ppm.

¹³C NMR: The carbon signals for the benzotriazine moiety are anticipated in the range of 115-160 ppm. The carbon atom at position 3, directly attached to the tolyl group, would be significantly deshielded. The carbons of the tolyl group would also appear in the aromatic region, with the methyl-bearing carbon (ipso-carbon) and the carbon attached to the benzotriazine ring being distinct. The methyl carbon itself would give a signal in the aliphatic region, typically around 21 ppm. rsc.org

Substituent effects play a crucial role in modulating these chemical shifts. The electron-donating methyl group on the phenyl ring influences the electronic distribution within that ring, causing slight shielding (upfield shifts) of the ortho and para carbons relative to an unsubstituted phenyl group. Studies on related heterocyclic systems have demonstrated that substituent effects can be correlated with Hammett parameters, providing a predictable model for how different functional groups will alter the NMR spectrum. mdpi.com Good correlations are often observed for carbons para to the substituent group, while effects on meta carbons can be less linear. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar heterocyclic structures and known substituent effects.

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Benzotriazine Ring7.5 - 8.5115.0 - 155.0
C3-~158.0
4-Methylphenyl Ring (Aromatic CH)7.2 - 8.2127.0 - 140.0
4-Methylphenyl Ring (CH₃)~2.4~21.2

Two-Dimensional NMR Techniques for Connectivity and Proximity Assessment

While one-dimensional NMR provides information on the chemical environment of nuclei, two-dimensional (2D) NMR experiments are essential for establishing the complete molecular structure by revealing scalar and dipolar couplings between nuclei.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, COSY would show correlations between the neighboring protons on the benzotriazine ring (e.g., H-5 with H-6, H-6 with H-7, etc.) and between the ortho and meta protons on the tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps proton signals to the carbon atoms to which they are directly attached. It is used to definitively assign the carbon signals for all protonated carbons in both the benzotriazine and tolyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly powerful for identifying quaternary (non-protonated) carbons. For instance, the methyl protons would show an HMBC correlation to the ipso-carbon of the tolyl ring (C-4') and the adjacent aromatic carbons (C-3'/C-5'). Similarly, protons on the benzotriazine ring would show correlations to nearby quaternary carbons, confirming the fusion pattern of the heterocyclic system. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing through-space connectivity information. NOESY can be used to confirm the relative orientation of the tolyl ring with respect to the benzotriazine core by observing correlations between protons on the different ring systems. ceon.rs

These 2D techniques, when used in concert, allow for the unambiguous assignment of all ¹H and ¹³C signals and provide definitive proof of the structure of this compound.

¹⁵N NMR Studies of Nitrogen Heterocycles

¹⁵N NMR spectroscopy is a highly sensitive probe of the electronic environment of nitrogen atoms within a molecule. researchgate.net Given the presence of three nitrogen atoms in the 1,2,4-benzotriazine ring, ¹⁵N NMR provides unique structural insights. The chemical shifts of the nitrogen atoms are highly dependent on their hybridization state, local geometry, and involvement in the π-electron system.

For the 1,2,4-benzotriazine core, the nitrogen atoms are expected to have distinct chemical shifts. The pyridine-like nitrogens (N-1 and N-4) would resonate at a different field compared to the pyridazine-like nitrogen (N-2). The precise chemical shifts can be influenced by solvent effects and substitution patterns. mdpi.com Theoretical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, are often used in conjunction with experimental data to aid in the assignment of ¹⁵N signals, especially for complex isomers. researchgate.netrsc.org Experimental determination typically requires ¹H-¹⁵N HMBC experiments at natural abundance to correlate the nitrogen atoms with nearby protons, facilitating their assignment. rsc.org

Table 2: Expected ¹⁵N NMR Chemical Shift Ranges for the 1,2,4-Benzotriazine Core Ranges are based on data from related nitrogen heterocycles.

Nitrogen Atom Expected Chemical Shift Range (δ, ppm, relative to CH₃NO₂)
N-1-80 to -40
N-2-30 to +10
N-4+50 to +90

Vibrational and Electronic Spectroscopic Characterization

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint, with specific peaks corresponding to different functional groups. For this compound, the FT-IR spectrum would be characterized by several key absorption bands.

Aromatic C-H Stretching: Sharp peaks typically appear just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).

Aliphatic C-H Stretching: Absorptions from the methyl group C-H bonds are expected just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=N and C=C Stretching: The stretching vibrations of the carbon-carbon bonds in the aromatic rings and the carbon-nitrogen bonds within the benzotriazine ring will produce a series of complex bands in the 1450-1650 cm⁻¹ region. These are often strong and sharp.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene rings give rise to strong absorptions in the 690-900 cm⁻¹ region, the exact position of which can be diagnostic of the substitution pattern.

The combination of these characteristic peaks allows for the confirmation of the key structural components of the molecule. nih.govnih.gov

Table 3: Principal FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aliphatic C-H Stretch (CH₃)2960 - 2850Medium-Weak
Aromatic C=C and C=N Stretch1650 - 1450Strong-Medium
C-H Bending (out-of-plane)900 - 690Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily π → π* and n → π* transitions in conjugated systems. The spectrum provides information about the extent of conjugation and the presence of chromophores. The this compound molecule contains an extended π-system encompassing both the benzotriazine and the phenyl rings, which is expected to result in strong UV absorption.

The spectrum would likely exhibit multiple absorption bands.

π → π Transitions:* These are typically high-intensity absorptions corresponding to the excitation of electrons from bonding π orbitals to antibonding π* orbitals. For this extended aromatic system, these bands are expected to appear in the 250-350 nm range.

n → π Transitions:* These lower-intensity transitions involve the excitation of a non-bonding electron (from a nitrogen lone pair) to an antibonding π* orbital. These bands typically appear at longer wavelengths (lower energy) than the π → π* transitions and may be observed as a shoulder on the main absorption peak. process-insights.com

The position of the maximum absorption (λmax) is sensitive to the solvent polarity and the nature of substituents. The conjugation between the benzotriazine and the 4-methylphenyl ring systems is expected to cause a bathochromic (red) shift to longer wavelengths compared to the unsubstituted 1,2,4-benzotriazine core. nih.gov

Table 4: Predicted UV-Vis Absorption Data for this compound

Electronic Transition Predicted λmax (nm) Molar Absorptivity (ε)
π → π~260 - 290High
π → π~310 - 340High
n → π*> 350Low

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry is an essential tool for the structural elucidation of 1,2,4-benzotriazine derivatives, offering highly accurate mass measurements that confirm elemental composition with a high degree of confidence. Unlike unit-resolution mass spectrometry, HRMS can distinguish between ions with very similar nominal masses, which is crucial for verifying the identity of a synthesized compound. For instance, in the synthesis of precursors to benzotriazine systems, HRMS is used to verify the mass of key intermediates to within a few parts per million (ppm), as demonstrated with various substituted N-((2-azidophenyl)(tosyl)methyl)formamides. acs.org

The precision of HRMS provides a critical checkpoint in synthetic pathways.

Table 1: Examples of Precise Molecular Mass Determination for Benzotriazine Precursors using HRMS (ESI-TOF)

Compound Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺
N-((2-azidophenyl)(tosyl)methyl)formamide C₁₅H₁₅N₄O₃S 331.0859 331.0864

Beyond precise mass determination, tandem mass spectrometry (MS/MS) experiments are employed to investigate the fragmentation pathways of these molecules. nih.gov The fragmentation of protonated molecules during collision-induced dissociation (CID) is not random; it follows chemically logical pathways that can reveal structural motifs. gre.ac.uk For nitrogen-containing heterocyclic systems like 1,2,4-benzotriazines, fragmentation often involves the cleavage of substituent groups and characteristic ruptures of the triazine ring. nih.gov The study of fragmentation patterns in related organophosphorus flame retardants, for example, shows that substituent groups greatly influence the cleavage pathways. mdpi.com Similarly, for benzotriazine derivatives, the nature of the substituent at the 3-position (such as the 4-methylphenyl group) would be expected to direct the fragmentation cascade, likely involving initial loss or fragmentation of this aryl group, followed by the systematic breakdown of the core benzotriazine scaffold.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule. For derivatives of 1,2,4-benzotriazine, crystallographic studies offer insights into the planarity of the fused ring system and the orientation of substituents.

In a study of a related compound, 3-cyclopropyl-1,2,4-benzotriazine 1,4-di-N-oxide, single-crystal X-ray diffraction revealed detailed structural parameters. nih.gov Although this compound features N-oxide groups, the data provides a valuable reference for the core benzotriazine structure.

Table 2: Crystallographic Data for 3-cyclopropyl-1,2,4-benzotriazine 1,4-di-N-oxide

Parameter Value
Crystal System Monoclinic
Space Group C2/c
a (Å) 16.6306 (12)
b (Å) 7.799 (5)
c (Å) 16.0113 (11)
β (°) 119.0440 (10)
Volume (ų) Not specified in abstract
Z (molecules/unit cell) 8

Data from the crystallographic study of 3-cyclopropyl-1,2,4-benzotriazine 1,4-di-N-oxide, a related derivative. nih.gov

Chiroptical Studies of Enantiomerically Pure 1,2,4-Benzotriazine Derivatives (If Applicable)

While the parent this compound molecule is achiral, derivatives can be designed to be chiral by introducing stereogenic centers or elements of axial chirality. For such chiral molecules, chiroptical studies are essential for characterizing the enantiomerically pure forms. These techniques measure the differential interaction of the molecule with left- and right-circularly polarized light.

The most common chiroptical technique is circular dichroism (CD) spectroscopy. A CD spectrum provides information on the absolute configuration and solution-state conformation of a chiral molecule. nih.gov Enantiomers of a chiral compound will produce mirror-image CD spectra, providing definitive proof of their stereochemical relationship. nih.gov For example, studies on other chiral heterocyclic systems, such as carbazole-based BODIPYs and helicene-like oxazines, have demonstrated the power of CD spectroscopy in correlating specific spectral signals (Cotton effects) with the molecule's stereochemistry. nih.govrsc.org

Should an enantiomerically pure derivative of 1,2,4-benzotriazine be synthesized, CD spectroscopy would be a primary tool for its analysis. The resulting spectrum would reveal electronic transitions unique to its chiral structure. Further characterization could involve circularly polarized luminescence (CPL) spectroscopy, which measures the differential emission of polarized light and is used to investigate the properties of chiral emissive materials. nih.govelsevierpure.com While specific chiroptical data for 1,2,4-benzotriazine derivatives are not widely reported, the principles established from studies of other chiral organic molecules provide a clear framework for how such an investigation would proceed.

Theoretical and Computational Investigations of 3 4 Methylphenyl 1,2,4 Benzotriazine and Analogues

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to investigate the electronic and structural properties of 1,2,4-benzotriazine (B1219565) derivatives. organic-chemistry.orgscribd.com Calculations are typically performed using specific functionals, such as B3LYP, combined with basis sets like 6-311++G(d,p), to solve the Schrödinger equation approximately. nih.govresearchgate.net

Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy structure. nih.gov For 3-(4-Methylphenyl)-1,2,4-benzotriazine, this involves calculating bond lengths, bond angles, and dihedral (torsion) angles. The results of these calculations can be compared with experimental data from X-ray crystallography to validate the computational method. nih.gov For example, studies on related triazine structures show a high degree of agreement between DFT-optimized geometries and experimental values, with minimal root-mean-square deviation (RMSD). researchgate.net

Table 1: Representative Calculated vs. Experimental Structural Parameters for a Benzotriazine Analogue.
ParameterTypeCalculated Value (DFT/B3LYP)Experimental Value (X-ray)
C-N (in triazine ring)Bond Length (Å)~1.34 Å~1.32 Å
N=N (in triazine ring)Bond Length (Å)~1.29 Å~1.28 Å
C-C (phenyl-triazine)Bond Length (Å)~1.48 Å~1.47 Å
N-C-NBond Angle (°)~125°~126°
C-N-NBond Angle (°)~117°~116°
Phenyl-TriazineDihedral Angle (°)~20-30°~21°

Note: Data are generalized from typical values found in studies on related benzotriazine structures for illustrative purposes. nih.gov

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. irjweb.comnih.gov A small energy gap suggests high chemical reactivity and polarizability. nih.gov

For 1,2,4-benzotriazine analogues, DFT calculations show that the electron density of the HOMO is often localized on the electron-donating parts of the molecule, while the LUMO's density is concentrated on the electron-accepting benzotriazine core. nih.gov The introduction of substituents, such as the 4-methylphenyl group, modulates these energy levels. The methyl group, being weakly electron-donating, can raise the HOMO energy level, potentially narrowing the energy gap and influencing the molecule's electronic transitions. nih.gov

Charge distribution analysis, performed using methods like Natural Bond Orbital (NBO) or Mulliken population analysis, reveals the partial atomic charges on each atom. researchgate.net This information helps identify the most electrophilic and nucleophilic sites within the molecule, providing insights into its intermolecular interaction patterns and reactivity. researchgate.net

Table 2: Calculated FMO Energies for Representative Triazine Derivatives.
CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine-6.297-1.8104.487 irjweb.com
5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide-3.61-5.321.97 mdpi.com
1,3-Bis(4-methylphenyl)triazene-6.83-1.235.60 researchgate.net

DFT calculations are a valuable tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.gov These predicted shifts for this compound can be correlated with experimental spectra to confirm the molecular structure. For instance, calculations on a related compound, 3-cyclopropyl-1,2,4-benzotriazine 1,4-di-N-oxide, showed distinct predicted signals that corresponded well with the observed ¹H and ¹³C NMR data. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths (f). The results are often presented as a simulated spectrum, showing the maximum absorption wavelengths (λmax). For triazine derivatives, TD-DFT calculations have successfully predicted the λmax values associated with π→π* and n→π* transitions, which are characteristic of such aromatic heterocyclic systems. nih.govmdpi.comrsc.org These calculations help interpret experimental spectra and understand the electronic structure. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations provide a way to study their behavior over time in a more realistic environment, such as in a solvent. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational dynamics, flexibility, and intermolecular interactions.

For this compound, MD simulations could be used to explore its conformational flexibility in different solvents. The simulations would track the rotation of the tolyl group and the puckering of the benzotriazine ring (if non-planar), revealing the most populated conformations in solution. Furthermore, by explicitly including solvent molecules (like water or DMSO), MD can model the formation and dynamics of the solvation shell around the compound. This provides insight into solubility and how solvent molecules interact with different parts of the solute, which can influence its reactivity and biological availability. Although specific MD studies on this exact compound are not widely reported, the methodology is extensively used for similar molecules to assess their stability when interacting with biological targets like proteins. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. researchgate.net These models are essential in medicinal chemistry for predicting the properties of unsynthesized compounds and guiding the design of more potent analogues. nih.gov

For a series of 1,2,4-benzotriazine analogues, a QSPR study would involve:

Dataset Assembly: Compiling a set of benzotriazine derivatives with experimentally measured values for a specific property (e.g., solubility, binding affinity).

Descriptor Calculation: Calculating various numerical descriptors for each molecule that encode its structural, electronic, and physicochemical features (e.g., molecular weight, logP, electrostatic potential, HOMO/LUMO energies).

Model Generation: Using statistical methods like multiple linear regression (MLR) or more advanced machine learning techniques to build a mathematical equation linking the descriptors to the property. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create 3D-QSAR models, which provide visual maps indicating where structural modifications would enhance the desired property. nih.gov

Validation: Rigorously testing the model's predictive power using internal and external validation techniques. The quality of a model is often assessed by statistical metrics like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (q²). nih.gov

A study on 1,2,4-triazine (B1199460) derivatives as h-DAAO inhibitors successfully used CoMFA and CoMSIA to build predictive models (q² = 0.613 and 0.669, respectively), demonstrating the utility of this approach. nih.gov

Molecular Modeling and Docking Studies for Chemical Interaction Mechanisms

Molecular docking is a computational technique that predicts how a molecule (ligand), such as this compound, binds to the active site of a biological target, typically a protein or enzyme. nih.gov This method is fundamental to structure-based drug design, helping to elucidate the mechanism of action and predict binding affinity. researchgate.netresearchgate.net

The docking process involves:

Preparing the 3D structures of both the ligand and the target protein.

Placing the ligand in the binding site of the protein in various possible orientations and conformations.

Using a scoring function to evaluate and rank these poses, with lower scores generally indicating more favorable binding.

Docking studies on various 1,2,4-benzotriazine analogues have revealed key interaction patterns responsible for their biological activities. researchgate.net These interactions commonly include:

Hydrogen Bonds: The nitrogen atoms in the benzotriazine ring can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues like asparagine, histidine, or arginine in the protein's active site. researchgate.net

Hydrophobic Interactions: The aromatic benzene (B151609) and phenyl rings can engage in hydrophobic and π-π stacking interactions with aromatic residues of the protein, such as tyrosine, phenylalanine, or tryptophan. nih.gov

These studies provide a detailed, atom-level understanding of the binding mode, which is invaluable for designing new analogues with improved affinity and selectivity. nih.govnih.gov

Table 3: Summary of Molecular Docking Studies on Benzotriazine/Triazine Analogues.
Compound ClassProtein TargetKey Interacting ResiduesPrimary Interactions ObservedReference
Benzotriazine derivativesE. coli Fab-H receptorHis 305, His 379, Asn 274Hydrogen bonding (side chain acceptor) researchgate.net
1,2,3-Benzotriazin-4-one derivativesC-Met kinaseNot specifiedHydrogen bonding, π-cation researchgate.net
1,2,4-Triazine derivativesAdenosine A₂A receptorNot specifiedBinding in orthosteric cavity nih.gov
6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffoldh-DAAOGly313, Arg283, Tyr224, Tyr228Hydrogen bonding, hydrophobic interactions nih.gov

Analysis of Binding Modes and Key Interacting Residues (Generic Chemical Targets)

While specific computational studies detailing the binding modes of this compound with a wide array of generic chemical targets are not extensively documented, analysis of related 1,2,4-benzotriazine and 1,2,4-triazine analogues provides significant insights into their potential molecular interactions. Molecular docking and dynamics simulations of these related compounds reveal common binding motifs and key interacting residues that are likely relevant to the broader class of 1,2,4-benzotriazine derivatives.

Computational docking studies on various 1,2,4-triazine derivatives have identified crucial interactions with protein active sites. For example, in studies of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione based inhibitors of human D-amino acid oxidase (h-DAAO), key amino acid residues such as Gly313, Arg283, Tyr224, and Tyr228 were found to be essential for binding. The stability of the inhibitor-protein complex was largely attributed to hydrogen bonds formed by the triazine core and hydrophobic interactions with residues like Leu51, His217, Gln53, and Leu215. rsc.org

Similarly, molecular docking of 1,2,4-triazine sulfonamide derivatives against various cancer-related protein receptors highlighted the importance of hydrogen bonding. For instance, the nitrogen atoms of the 1,2,4-triazine ring were observed to form hydrogen bonds with arginine residues (e.g., ARG-602), while sulfonamide groups interacted with lysine (B10760008) and proline residues (e.g., LYS-725 and PRO-606). mdpi.com These findings underscore the role of the triazine scaffold as a hydrogen bond acceptor, a critical feature in ligand-receptor recognition.

The table below summarizes key interacting residues and interaction types observed in computational studies of analogous benzotriazine and triazine compounds, offering a predictive framework for the binding behavior of this compound.

Interacting ResidueInteraction TypeReference Compound Class
Gly313, Arg283, Tyr224, Tyr228Hydrogen Bonding6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives
Leu51, His217, Gln53, Leu215Hydrophobic Interactions6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives
ARG-602Hydrogen Bonding1,2,4-triazine sulfonamide derivatives
LYS-725, PRO-606Hydrogen Bonding1,2,4-triazine sulfonamide derivatives

These examples from analogous structures suggest that the 1,2,4-benzotriazine core of this compound likely engages in hydrogen bonding with polar residues, while the 4-methylphenyl group could participate in hydrophobic or π-stacking interactions within a target binding pocket.

Energetic Contributions to Ligand-Target Recognition

The binding free energy (ΔG_bind) is typically decomposed into several components:

ΔE_vdw : van der Waals interactions

ΔE_elec : Electrostatic interactions

ΔG_pol : Polar solvation energy

ΔG_npol : Non-polar solvation energy

TΔS : Conformational entropy changes upon binding

Studies on analogous heterocyclic compounds demonstrate the importance of balancing these terms for optimal binding affinity. For instance, favorable van der Waals and electrostatic interactions are often the primary drivers of binding, while the desolvation penalty (polar solvation energy) can be a significant barrier to overcome.

The table below outlines the general energetic contributions that are computationally analyzed to understand ligand-target recognition.

Energy ComponentDescriptionGeneral Role in Binding
van der Waals Energy (ΔE_vdw)Short-range attractive and repulsive forces.Generally favorable, contributing to binding affinity through shape complementarity.
Electrostatic Energy (ΔE_elec)Coulombic interactions between charged and polar groups.Can be strongly favorable (e.g., hydrogen bonds, salt bridges) or unfavorable.
Polar Solvation Energy (ΔG_pol)Energy required to desolvate the ligand and the binding site.Generally unfavorable (a penalty for binding) as polar groups are removed from the aqueous environment.
Non-polar Solvation Energy (ΔG_npol)Energy related to the hydrophobic effect.Generally favorable, driven by the release of ordered water molecules from non-polar surfaces.
Entropy (-TΔS)Change in conformational freedom of the ligand and protein upon complex formation.Generally unfavorable, as binding restricts the motion of both molecules.

For this compound, the aromatic rings would be expected to contribute favorably to ΔE_vdw and potentially ΔE_elec through π-π or cation-π interactions. The nitrogen atoms of the benzotriazine ring are key sites for favorable electrostatic interactions, particularly hydrogen bonding. The 4-methylphenyl group would contribute to favorable ΔG_npol through hydrophobic interactions. A quantitative analysis would require specific molecular dynamics simulations and free energy calculations for this compound within a defined biological target.

Redox Behavior and Electron Affinity Studies via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in investigating the redox properties and electron affinity of molecules like this compound. These properties are crucial for understanding the molecule's potential role in redox processes and its electronic behavior.

DFT calculations have been used to study the electronic structure of 3-substituted benzo[e] rsc.orgnih.govexlibrisgroup.comtriazines. Such studies reveal that the substituent at the C(3) position has a significant effect on the π-π* transition energy. nih.gov This indicates that the nature of the substituent, in this case, the 4-methylphenyl group, can modulate the electronic properties of the benzotriazine core.

The redox behavior of the 1,2,4-benzotriazine scaffold is of interest, particularly in the context of bioreductive activation, as seen in related compounds like tirapazamine (B611382) (3-amino-1,2,4-benzotriazine 1,4-dioxide). While not a dioxide, this compound can theoretically undergo reduction. Computational studies on related quinoxaline (B1680401) 1,4-di-N-oxide derivatives have shown that DFT methods can predict reduction potentials. mdpi.com For the 1,2,4-benzotriazine core, reduction would involve the acceptance of an electron into its lowest unoccupied molecular orbital (LUMO). The energy of the LUMO (E_LUMO) is a key indicator of a molecule's electron affinity.

In a DFT study of 1,2,4-triazine sulfonamide derivatives, various reactivity parameters, including electron affinity (A), were calculated. mdpi.com Electron affinity is theoretically related to the LUMO energy by the equation A ≈ -E_LUMO. A lower LUMO energy suggests a higher electron affinity and greater ease of reduction.

The table below presents key computational parameters used to evaluate the redox behavior and electron affinity of molecules, based on studies of analogous systems.

Computational ParameterDefinitionRelevance to this compound
HOMO Energy (E_HOMO)Energy of the Highest Occupied Molecular Orbital.Relates to the molecule's ability to donate an electron (oxidation potential).
LUMO Energy (E_LUMO)Energy of the Lowest Unoccupied Molecular Orbital.Relates to the molecule's ability to accept an electron (electron affinity and reduction potential).
HOMO-LUMO Gap (ΔE)The energy difference between the HOMO and LUMO.Indicates the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity.
Electron Affinity (A)The energy released when an electron is added to a neutral molecule to form a negative ion.A key measure of the molecule's ability to be reduced. Can be calculated using A ≈ -E_LUMO.
Ionization Potential (I)The energy required to remove an electron from a neutral molecule.A measure of the molecule's resistance to oxidation. Can be calculated using I ≈ -E_HOMO.

DFT calculations on the Blatter radical, 1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl, a related compound, have been used to understand its magnetic properties, which are intrinsically linked to its electronic structure. rsc.orgresearchgate.net These studies highlight the capability of DFT to accurately model the complex electronic behavior of the 1,2,4-benzotriazine system. While direct computational data on the redox potential and electron affinity of this compound is not available, these related studies provide a solid foundation for future computational investigations into its electrochemical properties.

Reactivity, Reaction Mechanisms, and Transformational Chemistry of 1,2,4 Benzotriazine Systems

Electrophilic and Nucleophilic Reactivity of the Benzotriazine Nucleus

The 1,2,4-benzotriazine (B1219565) system is characterized by a π-electron deficient triazine ring, making it generally susceptible to nucleophilic attack rather than electrophilic substitution. The presence of three nitrogen atoms in the heterocyclic ring significantly lowers the electron density, particularly at the carbon atoms.

Nucleophilic Reactivity: Nucleophilic additions are a key feature of triazine chemistry. nih.gov For 1,2,4-benzotriazines, nucleophiles can attack the carbon atoms of the heterocyclic ring. The reaction of 3-substituted benzo[e] acs.orgacs.orgscispace.comtriazines with strong nucleophiles like phenyllithium (B1222949) (PhLi), followed by aerial oxidation, is a known method to generate stable radical species. acs.org The initial step is the nucleophilic addition to the C=N bond. While specific studies on 3-(4-Methylphenyl)-1,2,4-benzotriazine are not extensively detailed, analogies with other π-electron rich 1,2,4-triazines suggest that organolithium reagents can add across the N-C bonds. rsc.org The regioselectivity of such attacks can be influenced by substituents and reaction conditions.

Electrophilic Reactivity: The benzotriazine nucleus is generally deactivated towards electrophilic aromatic substitution on the benzene (B151609) ring due to the electron-withdrawing effect of the fused triazine moiety. Reactions with strong electrophiles would likely require harsh conditions and may lead to reactions on the nitrogen atoms (e.g., N-oxidation) rather than on the carbocyclic ring.

Oxidation and Reduction Chemistry of 1,2,4-Benzotriazine Derivatives

The redox chemistry of 1,2,4-benzotriazines is rich and leads to a variety of important intermediates and products, including N-oxides, dihydro derivatives, and stable radicals.

Reduction: The 1,2,4-benzotriazine ring can be reduced under various conditions. Catalytic hydrogenation or chemical reductants can lead to the formation of 1,2-dihydro- or 1,2,3,4-tetrahydro-1,2,4-benzotriazines. nih.gov These reduced forms are often key intermediates in ring transformation reactions. researchgate.net

One-electron reduction, particularly of 1,2,4-benzotriazine 1,4-dioxides, is a critical activation step in their biological applications, such as in hypoxia-selective anticancer drugs. nih.govnih.gov This process yields an oxygen-sensitive drug radical intermediate. acs.orgacs.org The electrochemical properties, including reduction potentials, of quinoidal 1,2,4-benzotriazines have been studied using cyclic voltammetry, revealing their electron-accepting abilities which can be tuned by substituents. acs.org

Oxidation: Oxidation of 1,2,4-benzotriazine derivatives can occur at the nitrogen atoms to form N-oxides. More commonly, the oxidation of 1,4-dihydro-1,2,4-benzotriazinyl radicals (Blatter's radicals) can yield 1,2,4-benzotriazin-7-ones. researchgate.netnih.gov The introduction of certain groups can block this oxidation, leading to exceptionally stable radicals. researchgate.net The oxidation of 1-amino-2-quinoxalones also provides a synthetic route to the 1,2,4-benzotriazine ring system. rsc.org

Table 1: Redox Behavior of Selected 1,2,4-Benzotriazine Derivatives
Compound ClassRedox ProcessKey Products/IntermediatesTypical Reagents/ConditionsReference
1,2,4-Benzotriazine 1,4-dioxidesOne-electron reductionRadical anion, secondary radicalsEnzymatic reduction (hypoxia) nih.govnih.gov
1,3-Diphenyl-1,2,4-benzotriazin-7(1H)-oneCyclic Voltammetry (Reduction)Radical anionElectrochemical cell acs.org
1,4-Dihydro-1,2,4-benzotriazinylsOxidation1,2,4-Benzotriazin-7-onesOxidizing agents researchgate.netnih.gov
2-NitrophenylhydrazonesReductive Cyclization1,2,3,4-TetrahydrobenzotriazinesCatalytic hydrogenation (Pd/C) nih.gov
1,2,3,4-TetrahydrobenzotriazinesOxidation3,4-Dihydro-1,2,4-benzotriazinesAir oxidation nih.gov

Formation and Stabilization of Benzotriazinyl Radical Species

A prominent feature of 1,2,4-benzotriazine chemistry is the formation of highly stable 1,4-dihydro-1,2,4-benzotriazin-4-yl radicals, often referred to as Blatter's radicals. rsc.org These π-conjugated radicals are noted for their remarkable air and thermal stability. researchgate.net

Formation: These radicals are typically generated through a two-step process:

Reduction: The parent 1,2,4-benzotriazine is reduced to its 1,4-dihydro form.

Oxidation: The 1,4-dihydro-1,2,4-benzotriazine is then oxidized, often simply by exposure to air, to yield the stable radical.

Alternatively, nucleophilic addition of an organometallic reagent (e.g., phenyllithium) to a 1,2,4-benzotriazine, followed by mild oxidation, can also produce these radical species. acs.org

Stabilization: The exceptional stability of benzotriazinyl radicals is attributed to the extensive delocalization of the unpaired electron across the entire heterocyclic system, including the fused benzene ring and the substituents at the N-1 and C-3 positions. rsc.org The properties of these radicals can be widely modified through simple substitution changes. rsc.org For instance, the introduction of a trifluoromethyl group at the C7 position can block oxidation pathways, leading to even more stable radicals. researchgate.net These species exhibit fully reversible redox behavior. researchgate.net Recent research has explored their application in materials science, such as for scavenging reactive oxygen species (ROS). acs.org

Table 2: Properties of Benzotriazinyl Radicals
PropertyDescriptionSignificanceReference
StabilityHigh stability in air, moisture, and thermally.Allows for isolation and application in materials. researchgate.netrsc.org
FormationReduction-oxidation sequence or nucleophilic addition-oxidation.Accessible through standard synthetic methods. acs.orgresearchgate.net
Redox BehaviorFully reversible one-electron reduction/oxidation.Useful in electrochemical applications and as redox-active materials. researchgate.netacs.org
Structureπ-conjugated system allowing extensive spin delocalization.Key to their inherent stability. rsc.orgrsc.org

Ring Transformations and Rearrangement Reactions (e.g., to benzimidazoles or other heterocycles)

The 1,2,4-benzotriazine skeleton can undergo significant structural transformations, with the most common being a reductive ring contraction to form benzimidazoles. researchgate.net This reaction highlights the instability of the reduced triazine ring under certain conditions.

The mechanism typically involves the reduction of the 1,2,4-benzotriazine to a dihydro or tetrahydro intermediate. This intermediate can then undergo cleavage of N-N bonds and subsequent loss of a nitrogen-containing fragment (like ammonia (B1221849) or hydrazine), followed by recyclization to the thermodynamically more stable benzimidazole (B57391) ring system. For example, the electrochemical reduction of a 1,2,4-benzotriazine with sodium dithionite (B78146) in formic acid can yield the corresponding benzimidazole. scispace.com This transformation is a known reaction for strong reductants. researchgate.net

Conversely, ring expansion of certain benzimidazole derivatives can be used as a synthetic route to 1,2,4-benzotriazines, indicating a potential equilibrium between the two heterocyclic systems under specific conditions. scispace.com

Photochemical Reactions and Photo-induced Transformations

The photochemistry of 1,2,4-benzotriazine derivatives has been explored, leading to various transformations. Benzotriazin-4(3H)-ones, for instance, are versatile building blocks for photochemical denitrogenative transformations that yield other heterocyclic systems. nih.govacs.org

A method for synthesizing substituted benzotriazin-4(3H)-ones involves a photocyclization reaction of acyclic aryl triazine precursors upon exposure to violet light (420 nm). nih.govacs.org The proposed mechanism involves a nitrogen-centered Norrish Type II-related reaction. nih.gov

Furthermore, the photocatalytic degradation of benzotriazole (B28993) derivatives (related structures) under UV-irradiated TiO₂ has been studied. researchgate.netmdpi.com This process typically involves attack by hydroxyl radicals, leading to hydroxylation of the aromatic ring and eventual ring opening and mineralization. mdpi.com While direct photolysis of the benzotriazole ring is often negligible, these photocatalytic pathways demonstrate its susceptibility to photo-induced degradation in the presence of a suitable catalyst. mdpi.com The photolysis of 1-substituted benzotriazoles can also lead to rearrangement products like benzimidazoles via extrusion of N₂. nih.gov

Mechanistic Elucidation through Isotopic Labeling Experiments

Isotopic labeling is a powerful tool for elucidating complex reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. ias.ac.in This technique has been instrumental in understanding the mechanism of action of 1,2,4-benzotriazine 1,4-dioxide derivatives, which are used as hypoxia-selective antitumor agents. acs.orgnih.gov

In a key study, the one-electron enzymatic activation of a 1,2,4-benzotriazine 1,4-dioxide was carried out under hypoxic conditions in the presence of a deuterium (B1214612) donor (methanol-d₄). Researchers found that the resulting mono-N-oxide metabolites were nondeuterated. acs.orgnih.gov This result provided strong evidence against a mechanism involving the generation of atom-abstracting drug radical intermediates. Instead, the data supported a DNA-damage mechanism that involves the release of a hydroxyl radical from the enzymatically activated drug. acs.orgacs.orgnih.gov Such experiments are crucial for providing definitive mechanistic insights that would be difficult to obtain through other means.

Advanced Chemical Applications and Methodological Advancements in 1,2,4 Benzotriazine Research

1,2,4-Benzotriazines as Versatile Synthetic Intermediates and Auxiliaries

The 1,2,4-benzotriazine (B1219565) nucleus serves as a valuable platform for the construction of more complex molecular architectures. Its inherent reactivity allows for various chemical transformations, making it a key intermediate in synthetic chemistry. Methodologies for the synthesis of 1,2,4-benzotriazines often involve the cyclization of precursor molecules, such as the reductive cyclization of 2-nitrophenylhydrazones or the oxidation of 2-aminophenylhydrazones. researchgate.netresearchgate.net For instance, 3-aryl-1,2,4-benzotriazines can be synthesized through the reaction of o-phenylenediamines with α-dicarbonyl compounds followed by an oxidation step. Another approach involves the condensation of 1,2-dicarbonyl compounds with amidrazones.

The 1,2,4-benzotriazine ring is an excellent precursor for the synthesis of a wide array of other heterocyclic systems. The nitrogen-rich core can undergo ring-opening and ring-transformation reactions to yield diverse structures. For example, derivatives of 1,2,4-benzotriazine can be used to synthesize fused heterocyclic systems such as imidazo[1,2-c] researchgate.netnih.govorganic-chemistry.orgbenzotriazines, pyrazolo[1,2-a] researchgate.netnih.govorganic-chemistry.orgbenzotriazines, and thiazolo[2,3-c] researchgate.netnih.govorganic-chemistry.orgbenzotriazines. researchgate.net

One of the key reactions highlighting their utility is the metal-catalyzed denitrogenative transannulation, where the benzotriazine ring serves as a synthon for ortho-arylated benzamides and other azaheterocycles. nih.gov The ability to functionalize the 3-position, as seen in 3-(4-Methylphenyl)-1,2,4-benzotriazine, allows for the introduction of various substituents that can direct subsequent cyclization or coupling reactions, leading to the construction of elaborate molecular frameworks. researchgate.net For example, the pyrrolo[2,1-f] researchgate.netnih.govorganic-chemistry.orgtriazine core, found in the antiviral drug remdesivir, showcases the importance of bicyclic systems derived from triazine-related precursors. nih.gov

In multi-step organic synthesis, 1,2,4-benzotriazine derivatives act as crucial intermediates. Their synthesis is often a key step in a longer reaction sequence aimed at producing complex target molecules. For instance, the synthesis of 3-substituted-1,2,4-benzotriazines can be achieved from readily available starting materials like 2-nitroaniline (B44862) in a few steps. researchgate.netresearchgate.net These intermediates can then undergo further transformations.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, have been employed to synthesize diverse analogues of 1,2,4-benzotriazines, demonstrating their role as a stable scaffold upon which molecular complexity can be built. researchgate.net The this compound, specifically, can be envisioned as an intermediate where the methylphenyl group influences the electronic properties and reactivity of the benzotriazine core, guiding subsequent synthetic steps. The stability of the benzotriazine ring under various reaction conditions makes it a reliable component in complex synthetic pathways. dntb.gov.ua

Below is a table summarizing synthetic approaches for 1,2,4-benzotriazine derivatives, which are often key steps in multi-step syntheses.

PrecursorsReaction TypeProduct TypeReference
2-NitrophenylhydrazonesReductive Cyclization3-Substituted-1,2,4-benzotriazines researchgate.netresearchgate.net
2-AminophenylhydrazonesOxidative Cyclization3-Substituted-1,2,4-benzotriazines researchgate.net
o-Phenylenediamines & α-DiketonesCondensation/Oxidation3-Aryl-1,2,4-benzotriazines researchgate.net
2-Iodoaniline (B362364) & Hydrazonoyl ChloridesCopper-Catalyzed N-ArylationBenzo researchgate.netnih.govorganic-chemistry.orgtriazine Derivatives dntb.gov.ua

Functional Materials Science Applications

The unique electronic structure of the 1,2,4-benzotriazine ring, characterized by its electron-deficient nature due to the presence of three nitrogen atoms, makes it an attractive component for the design of functional organic materials. nih.govnih.gov

Derivatives of 1,2,4-benzotriazine have been explored for applications as dyes and in recording and imaging materials. nih.gov The extended π-conjugated system, which can be readily modified by introducing substituents at various positions on the bicyclic ring, allows for the tuning of their absorption and emission properties. The synthesis of materials incorporating the this compound moiety allows for the modulation of properties such as solubility, solid-state packing, and electronic characteristics, which are crucial for materials science applications.

The electron-deficient nature of the 1,2,4-benzotriazine core imparts it with interesting redox properties. These compounds can be reduced to form stable radical anions. Furthermore, chemical modification can lead to the formation of highly stable neutral radicals. A prominent example is the class of Blatter radicals, which are 1,4-dihydro-1,2,4-benzotriazin-4-yls. researchgate.net These radicals exhibit exceptional stability and can be prepared by the addition of organometallic reagents to 1,2,4-benzotriazines followed by oxidation. researchgate.net The this compound could serve as a precursor to such a stable radical. The electrochemical properties of these radicals make them promising candidates for applications in organic batteries, electrochromic devices, and as spin labels. researchgate.net

Heterocyclic compounds rich in nitrogen, including structures related to benzotriazines, are widely investigated for their luminescent properties for potential use in organic light-emitting diodes (OLEDs) and sensors. nih.govnih.gov While specific data on the luminescence of this compound is not extensively detailed, the photophysical properties of related N-heterocyclic systems provide valuable insights. For instance, derivatives of 1,2,4-triazole (B32235) and s-tetrazine, which also feature a high nitrogen content, exhibit significant fluorescence. nih.govmdpi.com The emission properties are highly dependent on the substituents and the extent of π-conjugation. nih.govmdpi.com

The introduction of an aryl group, such as the 4-methylphenyl group at the 3-position, creates an extended π-system which is a prerequisite for luminescence. The photophysical properties of such compounds are influenced by low-energy n→π* and π→π* electronic transitions. nih.gov Research on similar heterocyclic systems like pyrazolo[3,4-b]quinolines has shown high fluorescence in both solution and the solid state, making them suitable for electroluminescent materials. researchgate.net It is plausible that this compound and its derivatives could also exhibit interesting photoactive and luminescent properties, warranting further investigation in this area.

The table below summarizes the potential photophysical characteristics based on related heterocyclic systems.

Heterocyclic SystemKey FeaturePotential ApplicationReference
s-Tetrazine DerivativesHigh nitrogen content, n→π* transitionsOLEDs, OFETs nih.gov
4H-1,2,4-Triazole DerivativesExtended π-conjugation, high quantum yieldLuminophores, OLEDs nih.gov
Pyrazolo[3,4-b]quinolinesHigh fluorescence in solid-stateElectroluminescent materials researchgate.net
Benzotriazole (B28993) DerivativesFormation of luminescent cocrystalsSolid-state emitters researchgate.net

Development of Novel Catalytic Systems Involving 1,2,4-Benzotriazine Scaffolds

The 1,2,4-benzotriazine scaffold, while not extensively documented as a catalyst itself, is integral to various catalytic systems, particularly in photocatalysis and metal-catalyzed synthesis. Research in this area focuses on the transformation of benzotriazine derivatives and their synthesis through catalytic methods, highlighting the scaffold's reactivity and stability within these processes.

One significant area of investigation is the photocatalytic transformation of benzotriazoles. Studies have shown that 1H-benzotriazole and its derivatives can be completely mineralized through photocatalytic processes using UV-irradiated TiO2. This suggests a potential application in environmental remediation, where the benzotriazine core can be degraded under specific catalytic conditions. The mechanism of this degradation involves the partial conversion of organic nitrogen to N2, demonstrating the scaffold's susceptibility to photocatalytic breakdown. researchgate.netmdpi.comgotriple.eu

Furthermore, the synthesis of 1,2,4-benzotriazines often relies on transition metal catalysis, particularly with copper. Copper-catalyzed intermolecular N-arylation reactions are a prominent method for constructing the 1,2,4-benzotriazine skeleton. These reactions offer mild conditions and high yields for the synthesis of a variety of benzotriazine derivatives. Such catalytic methods are crucial for accessing novel benzotriazine structures that can be explored for various applications.

Visible-light photocatalysis has also been employed to drive denitrogenative/radical 1,3-shift reactions of benzotriazoles, leading to the formation of 3-aryl-aminoquinoxalin-2(1H)-one scaffolds. rsc.org This highlights the potential of the benzotriazine core to participate in radical-mediated catalytic cycles, expanding the synthetic utility of this heterocyclic system. While the 1,2,4-benzotriazine scaffold is more often the subject of catalytic transformation rather than the catalyst itself, its involvement in these systems is a critical aspect of its chemical utility.

Analytical Chemistry Applications and Sensor Development

The unique electronic and photophysical properties of the 1,2,4-benzotriazine scaffold have prompted investigations into its potential for applications in analytical chemistry, particularly in the development of chemical sensors. While specific sensors based on "this compound" are not widely reported, the broader class of benzotriazines and related heterocycles demonstrates significant promise in this field.

A key area of development is in the realm of fluorescent sensors. For instance, the design of stable four-coordinated benzotriazole-borane compounds has yielded a new class of fluorescent probes. These compounds exhibit strong and tunable fluorescence emission, making them suitable for various chemical and biological sensing applications. rsc.org The ability to modify the substituents on the benzotriazine ring allows for the fine-tuning of the sensor's photophysical properties, such as absorption and emission wavelengths, and its selectivity towards specific analytes. The development of a fluorescent sensor for Zn2+ cations based on a 1H-pyrazolo[3,4-b]quinoline derivative, while a different heterocyclic system, provides a conceptual blueprint for how benzotriazine scaffolds could be functionalized with recognition moieties to create selective ion sensors. nih.gov Such sensors often operate via mechanisms like Photoinduced Electron Transfer (PET), where the binding of an analyte modulates the fluorescence output.

In addition to fluorescence-based sensing, the electrochemical properties of benzotriazoles suggest their utility in electrochemical sensor development. The application of benzotriazole as a dye additive in dye-sensitized solar cells (DSSCs) demonstrates its ability to adsorb onto semiconductor surfaces and influence charge transfer processes. nih.gov This behavior is highly relevant to the design of electrochemical sensors, where the modification of an electrode surface with a benzotriazine derivative could facilitate the selective detection of analytes through changes in electrochemical signals, such as current or potential. The development of a novel pentacyanidoferrate-based coordination compound incorporating a pyrazine (B50134) derivative for hydrazine (B178648) sensing showcases the potential of nitrogen-containing heterocycles in creating effective electrochemical mediators for advanced sensing platforms. mdpi.com

Table 1: Potential Analytical Applications of 1,2,4-Benzotriazine Scaffolds

Application Area Principle Potential Analytes Key Features of Benzotriazine Scaffold
Fluorescent Sensing Modulation of fluorescence upon analyte binding (e.g., PET) Metal ions, small organic molecules Tunable photophysical properties, sites for functionalization with recognition units

| Electrochemical Sensing | Modification of electrode surfaces to facilitate selective redox reactions | Electroactive species (e.g., hydrazine, biomolecules) | Adsorption capabilities, ability to mediate electron transfer |

Exploration of Chemical Interactions with Macromolecular Structures (e.g., proteins or nucleic acids, focusing on binding and recognition mechanisms)

The 1,2,4-benzotriazine scaffold has been the subject of significant research regarding its interactions with biological macromolecules, particularly nucleic acids and proteins. These studies are crucial for understanding the mechanisms of action of biologically active benzotriazine derivatives.

Interaction with Nucleic Acids:

A substantial body of work has focused on 1,2,4-benzotriazine 1,4-dioxides as hypoxia-selective cytotoxins that target DNA. These compounds are designed to be activated under the low oxygen conditions characteristic of solid tumors, leading to DNA damage. The binding affinity of these derivatives to DNA can be modulated by attaching DNA-targeting chromophores to the 3-position of the benzotriazine ring. nih.gov The presence of a positive charge in the linker chain or the chromophore enhances DNA binding. nih.gov

The mechanism of DNA damage by these compounds involves the generation of radical species. For example, the antitumor agent tirapazamine (B611382) (3-amino-1,2,4-benzotriazine 1,4-dioxide) undergoes one-electron enzymatic reduction to an oxygen-sensitive drug radical, which then leads to oxidative DNA damage under hypoxic conditions. nih.govacs.org One proposed mechanism involves the release of a hydroxyl radical from the activated drug radical, which is a well-known DNA-damaging agent. nih.govacs.org The interaction with DNA is a key determinant of the cytotoxic potency of these compounds.

Table 2: DNA Interaction Parameters of Selected 1,2,4-Benzotriazine 1,4-Dioxides

Compound Feature Effect on DNA Binding Consequence for Biological Activity Reference
DNA-targeting chromophore at 3-position Increases binding affinity Enhances hypoxic cytotoxicity nih.gov

| Positive charge in linker or chromophore | Enhances electrostatic interaction with DNA backbone | Correlates with increased hypoxic cytotoxicity | nih.gov |

Interaction with Proteins:

Derivatives of the benzotriazine scaffold have also been shown to interact with proteins, notably protein kinases. A study on chlorine-substituted benzotriazole derivatives as potential inhibitors of human protein kinase CK2 revealed that the substitution pattern on the benzene (B151609) ring is a primary driver of ligand binding, outweighing non-specific hydrophobic effects. nih.gov This suggests that specific electrostatic and hydrophobic interactions govern the binding of these compounds to the kinase's active site. nih.gov

Furthermore, chiral pyrazolo[4,3-e] researchgate.netnih.govnih.govtriazine sulfonamides have been investigated for their affinity to plasma proteins. mdpi.com While these specific derivatives showed a small affinity for plasma proteins, such studies are crucial for understanding the pharmacokinetics of potential drug candidates, as protein binding can significantly affect their distribution and availability in the body. mdpi.com The ability to predict and modulate these interactions is a key aspect of rational drug design involving the 1,2,4-benzotriazine scaffold.

Q & A

Q. What are the common synthetic routes for preparing 3-(4-Methylphenyl)-1,2,4-benzotriazine derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : A metal-free [5 + 1] cycloaddition-aromatization strategy using benzotriazoles and sulfur ylides is a robust approach, offering good yields (60–85%) under mild conditions (e.g., 60°C, 12–24 hours) . For substituted derivatives, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids can introduce diverse substituents. Key parameters include solvent choice (e.g., acetonitrile/water mixtures), base selection (K3_3PO4_4), and catalyst loading (5 mol% Pd(OAc)2_2 with SPhos ligand). Purification via silica gel chromatography with gradients of methanol in CH2_2Cl2_2 is typical .

Q. What structural features of 1,2,4-benzotriazines contribute to their hypoxia-selective cytotoxicity in cancer research?

  • Methodological Answer : The 1,2,4-benzotriazine 1,4-dioxide core undergoes bioreductive activation under hypoxia, generating radical intermediates that cause DNA strand breaks. Substituents at the 3-position (e.g., 4-methylphenyl) influence redox potential and lipophilicity, affecting cellular uptake and metabolic stability. Comparative studies using analogues like Tirapazamine (TPZ) suggest that electron-withdrawing groups enhance hypoxic selectivity by modulating reduction potentials .

Q. How can researchers validate the purity and identity of synthesized this compound compounds?

Q. How do isotopic labeling experiments resolve contradictions in the DNA damage mechanism of 1,2,4-benzotriazine 1,4-dioxides?

  • Methodological Answer : Deuterium labeling in solvent (e.g., CD3_3OD/D2_2O) during reductive activation of 3-methyl derivatives (e.g., compound 5) showed <5% deuterium incorporation in metabolites, ruling out benzotriazinyl radical intermediates. Complementary studies with deuterated methyl groups confirmed hydroxyl radical (^\cdotOH) release as the primary DNA-cleaving species. These findings refute direct H-atom abstraction by drug radicals and support a hydroxyl radical-mediated mechanism .

Q. What experimental designs are critical for evaluating hypoxia-selective cytotoxicity in vitro?

  • Methodological Answer : Use paired cell lines under normoxic (21% O2_2) vs. hypoxic (0.1–1% O2_2) conditions. Measure IC50_{50} ratios (hypoxic/normoxic) for selectivity; TPZ analogues typically show ratios >10. Reductive activation can be probed via cytochrome P450 reductase inhibitors (e.g., dicoumarol). DNA damage assays (e.g., comet assays) under hypoxia confirm mechanism specificity. Metabolite profiling via LC-MS identifies stable vs. reactive intermediates .

Q. How can researchers address contradictory data on the role of benzotriazine metabolites in off-target toxicity?

  • Methodological Answer : Conduct metabolite trapping experiments with glutathione (GSH) or ascorbate to quench reactive oxygen species (ROS). Compare toxicity profiles in wild-type vs. NADPH:quinone oxidoreductase (NQO1)-knockout models to isolate enzyme-specific effects. Pharmacokinetic studies (e.g., plasma/tissue half-life) differentiate parent drug vs. metabolite contributions. For example, TPZ’s hepatotoxicity correlates with prolonged exposure to its noroxide metabolite .

Q. What strategies optimize the hypoxia-selective potency of this compound derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies suggest:
  • Electron-deficient substituents (e.g., -CN, -NO2_2) at the 3-position lower reduction potentials, enhancing hypoxic activation .
  • Hydrophobic groups (e.g., 4-methylphenyl) improve membrane permeability, measured via logP (2.5–3.5).
  • Prodrug modifications (e.g., phosphate esters) increase solubility for intravenous delivery while maintaining metabolic stability .

Data Contradiction Analysis

Q. Why do some studies report hydroxyl radical-mediated DNA damage, while others propose direct benzotriazinyl radical interactions?

  • Resolution : Discrepancies arise from differing experimental models. In vitro chemical activation (e.g., radiolysis) may favor hydroxyl radicals, while cellular models with endogenous reductases (e.g., NADPH oxidases) generate benzotriazinyl radicals. Use isotopic labeling (e.g., ^\cdotOH trapping with DMSO) and spin-trapping agents (e.g., TEMPO) to distinguish mechanisms. TPZ analogues with deuterated methyl groups provided conclusive evidence for ^\cdotOH dominance .

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